7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a hexahydro-1,5-diazatetra-phen-9-one core, which contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2H-1,3-benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Formation of the Hexahydro-1,5-diazatetra-phen-9-one Core: This step involves the condensation of a suitable diamine with a diketone to form the hexahydro-1,5-diazatetra-phen-9-one core.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole moiety with the hexahydro-1,5-diazatetra-phen-9-one core under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(2H-1,3-benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The benzodioxole moiety may also interact with cellular receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one: Unique due to its specific combination of benzodioxole and hexahydro-1,5-diazatetra-phen-9-one moieties.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole moiety but lacks the hexahydro-1,5-diazatetra-phen-9-one core.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole moiety, studied for its anticancer properties.
Uniqueness
10-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8,9,10-hexahydro-1,5-diazatetra-phen-9-one is unique due to its specific structural features, which contribute to its distinct chemical reactivity and potential biological activity. Its combination of benzodioxole and hexahydro-1,5-diazatetra-phen-9-one moieties sets it apart from other similar compounds and makes it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C23H18N2O3/c26-18-5-1-4-17-22(18)21(13-6-9-19-20(11-13)28-12-27-19)15-7-8-16-14(23(15)25-17)3-2-10-24-16/h2-3,6-11,21,25H,1,4-5,12H2 |
InChI Key |
RWUPOOKIXCYLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Origin of Product |
United States |
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